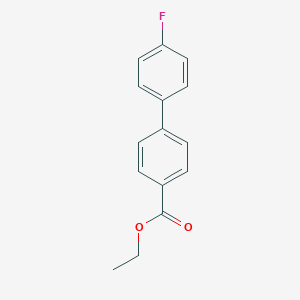

Ethyl 4-(4-fluorophenyl)benzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(4-fluorophenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO2/c1-2-18-15(17)13-5-3-11(4-6-13)12-7-9-14(16)10-8-12/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRIRSYFQTAWHGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00475310 | |

| Record name | Ethyl 4'-fluoro[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10540-36-0 | |

| Record name | Ethyl 4'-fluoro[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 4-(4-fluorophenyl)benzoate chemical properties

An In-depth Technical Guide to the Chemical Properties of Ethyl 4-(4-fluorophenyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of this compound, a biphenyl carboxylate derivative. The information is curated for researchers, scientists, and professionals in the field of drug development who may utilize this compound as a building block or intermediate in the synthesis of novel chemical entities.

Core Chemical Properties

This compound is a solid at room temperature, characterized by the following identifiers and properties.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₃FO₂ | [PubChem][1] |

| Molecular Weight | 244.26 g/mol | [PubChem][1] |

| CAS Number | 10540-36-0 | [PubChem][1] |

| Appearance | Light yellow, low melting solid | [Fisher Scientific][2] |

| Boiling Point | 349.6 °C at 760 mmHg (Predicted) | [Chemsrc][3] |

| Melting Point | Not experimentally determined. The related compound, ethyl 4-fluorobenzoate, has a melting point of 25-27 °C. | [Fisher Scientific][2] |

| Solubility | Expected to have low water solubility and be soluble in common organic solvents like ethyl acetate, dichloromethane, and acetone. | Inferred from structure |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

The ¹H-NMR spectrum of this compound in CDCl₃ (300 MHz) shows characteristic signals for the aromatic protons and the ethyl ester group[4].

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.1 | Doublet (d) | 2H | Aromatic protons ortho to the ester group |

| 7.5-7.65 | Multiplet (m) | 4H | Other aromatic protons |

| 7.15 | Triplet (t) | 2H | Aromatic protons ortho to the fluorine atom |

| 4.4 | Quartet (q) | 2H | -OCH₂- of the ethyl group |

| 1.4 | Triplet (t) | 3H | -CH₃ of the ethyl group |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy

| Carbon Type | Expected Chemical Shift Range (ppm) |

| Carbonyl (-C=O) | 165-175 |

| Aromatic (C-O and C-C) | 120-150 |

| Methylene (-OCH₂-) | 60-70 |

| Methyl (-CH₃) | 10-20 |

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not available. However, the spectrum is expected to exhibit characteristic absorption bands for its functional groups. The IR spectrum of the related compound, ethyl 4-fluorobenzoate, is available and can be used as a reference.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O (Ester) Stretch | 1715-1735 |

| C-O (Ester) Stretch | 1100-1300 |

| Aromatic C-H Stretch | 3000-3100 |

| Aromatic C=C Bending | 1450-1600 |

| C-F Stretch | 1000-1400 |

Mass Spectrometry

Mass spectrometry data indicates a molecular ion peak (M⁺) at m/z = 244, which corresponds to the molecular weight of this compound[4].

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through a Suzuki coupling reaction. The following is a plausible experimental protocol based on a reported synthesis[4].

Materials:

-

4-Bromofluorobenzene

-

Ethyl 4-bromobenzoate

-

A strong base (e.g., n-Butyllithium)

-

A suitable solvent (e.g., dry tetrahydrofuran)

-

Ethyl acetate

-

Hexanes

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-bromofluorobenzene (1.75 g, 10 mmol) in dry tetrahydrofuran (THF, 50 mL) under a nitrogen atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.6 M in hexanes, 6.25 mL, 10 mmol) dropwise to the solution while maintaining the temperature at -78 °C. Stir the mixture for 30 minutes at this temperature to ensure complete metal-halogen exchange.

-

In a separate flask, dissolve ethyl 4-bromobenzoate (2.29 g, 10 mmol) in dry THF (20 mL).

-

Slowly add the solution of the lithiated fluorobenzene to the solution of ethyl 4-bromobenzoate at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes (e.g., 1:9 v/v) as the eluent.

-

Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound.

Characterization: The purified product should be characterized by ¹H-NMR, ¹³C-NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Biological Activity and Potential Applications

While there is no direct report on the biological activity of this compound, its structural motif is present in molecules with interesting pharmacological properties. The parent carboxylic acid, 4-(4-fluorophenyl)benzoic acid, has been investigated for its potential to bind to the anti-apoptotic protein Bcl-2, suggesting a possible role in cancer research. Furthermore, other structurally related fluorinated biphenyl compounds are explored in drug discovery for their enhanced metabolic stability and pharmacokinetic profiles.

Given its structure as a fluorinated biphenyl carboxylate, this compound serves as a valuable intermediate for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

References

An In-depth Technical Guide to Ethyl 4-(4-fluorophenyl)benzoate (CAS: 10540-36-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-(4-fluorophenyl)benzoate, a biphenyl carboxylic acid ester of interest in medicinal chemistry. This document consolidates available data on its physicochemical properties, synthesis, spectroscopic characterization, and potential therapeutic applications, with a focus on its emerging role as a scaffold for anti-inflammatory agents.

Core Compound Properties

This compound is a white to off-white crystalline solid. Its core structure consists of a fluorinated biphenyl backbone with an ethyl ester functional group. This structural motif is a common feature in a variety of biologically active molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 10540-36-0 | - |

| Molecular Formula | C₁₅H₁₃FO₂ | --INVALID-LINK-- |

| Molecular Weight | 244.26 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | - |

| Boiling Point | 349.6 °C at 760 mmHg | - |

| Melting Point | 76-78 °C | - |

| Density | 1.21 g/cm³ | - |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | - |

Synthesis and Experimental Protocols

The primary synthetic route to this compound is through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms the carbon-carbon bond between the two phenyl rings.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Synthesis

This protocol is adapted from established methods for the synthesis of biphenyl compounds.

Materials:

-

4-Bromobenzoate

-

4-Fluorophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dried round-bottom flask, add ethyl 4-bromobenzoate (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Add toluene, ethanol, and water in a 4:1:1 ratio.

-

To this mixture, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

The reaction mixture is heated to 80-90 °C and stirred vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

-

The organic layer is washed sequentially with water and brine.

-

The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Spectroscopic Data

Characterization of this compound is typically performed using a combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.12 (d, J=8.4 Hz, 2H), 7.65 (d, J=8.4 Hz, 2H), 7.62-7.58 (m, 2H), 7.18-7.12 (m, 2H), 4.41 (q, J=7.1 Hz, 2H), 1.42 (t, J=7.1 Hz, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 166.4, 163.5 (d, J=249.0 Hz), 144.9, 136.2, 130.1, 128.9 (d, J=8.0 Hz), 126.8, 115.8 (d, J=21.5 Hz), 61.1, 14.4 |

| Mass Spectrometry (EI) | m/z (%): 244 (M⁺, 100), 216, 199, 170, 151 |

| Infrared (KBr) | ν (cm⁻¹): 3060 (Ar C-H), 2980 (Alkyl C-H), 1715 (C=O, ester), 1605, 1490 (Ar C=C), 1270 (C-O, ester), 1230 (C-F) |

Potential Applications in Drug Development

While direct biological studies on this compound are limited in publicly available literature, the broader class of phenyl benzoic acid and biphenyl-4-carboxylic acid derivatives has demonstrated significant potential as anti-inflammatory agents.[1][2] These compounds are known to target key inflammatory pathways.

Role as a Chemical Intermediate

This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its structure provides a versatile scaffold for further chemical modifications to develop novel drug candidates.

Hypothesized Anti-inflammatory Signaling Pathway

Based on the activity of related compounds, it is hypothesized that derivatives of this compound may exert their anti-inflammatory effects through the inhibition of the cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.

Safety and Handling

Hazard Identification:

-

May cause skin and eye irritation.

-

May be harmful if swallowed or inhaled.

Handling Precautions:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a chemical compound with a foundation in the well-established Suzuki-Miyaura coupling reaction for its synthesis. While direct and extensive biological data for this specific molecule remains to be fully elucidated in public research, its structural similarity to known anti-inflammatory agents suggests a promising avenue for future drug discovery and development efforts. Researchers are encouraged to use this guide as a starting point for further investigation into the therapeutic potential of this and related biphenyl carboxylic acid esters.

References

Ethyl 4-(4-fluorophenyl)benzoate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical properties of Ethyl 4-(4-fluorophenyl)benzoate, a compound of interest in various research and development applications. The data herein is compiled from verified chemical databases.

Physicochemical Properties

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical method development, and chemical structure elucidation.

| Identifier | Value | Source |

| Molecular Formula | C15H13FO2 | PubChem[1] |

| Molecular Weight | 244.26 g/mol | PubChem[1] |

Note on Further Data:

The request for detailed experimental protocols and signaling pathways is not applicable to the presentation of basic molecular data for a single chemical compound. Such information would be relevant in the context of a biological or chemical process study involving this molecule.

Logical Relationship of Molecular Properties

The diagram below illustrates the fundamental relationship between a compound's molecular formula and its molecular weight. The formula dictates the elemental composition, and the atomic weights of these elements are summed to calculate the molecular weight.

Caption: Relationship between Molecular Formula and Molecular Weight.

References

Spectroscopic Analysis of Ethyl 4-(4-fluorophenyl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-(4-fluorophenyl)benzoate, a key intermediate in various chemical syntheses. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Chemical Structure and Properties

This compound is an organic compound with the following chemical structure:

IUPAC Name: this compound Molecular Formula: C₁₅H₁₃FO₂ Molecular Weight: 244.26 g/mol [1]

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, organized for clarity and easy reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound was recorded in deuterated chloroform (CDCl₃) on a 300 MHz spectrometer.[2] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.1 | Doublet (d) | 2H | Aromatic Protons |

| 7.65-7.5 | Multiplet (m) | 4H | Aromatic Protons |

| 7.15 | Triplet (t) | 2H | Aromatic Protons |

| 4.4 | Quartet (q) | 2H | -OCH₂CH₃ |

| 1.4 | Triplet (t) | 3H | -OCH₂CH₃ |

¹³C NMR (Carbon-13 NMR) Data

While a specific ¹³C NMR spectrum for this compound was not found in the available literature, the expected chemical shifts can be predicted based on the analysis of similar compounds like ethyl benzoate. The predicted chemical shifts are presented below.

| Chemical Shift (ppm) | Assignment |

| ~166 | C=O (Ester Carbonyl) |

| ~128-132 | Aromatic Carbons |

| ~115-116 | Aromatic Carbons (C-F) |

| ~61 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. This technique is particularly useful for identifying functional groups. The characteristic IR absorption bands for this compound are predicted based on the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2980-2850 | Medium | Aliphatic C-H Stretch |

| ~1720 | Strong | C=O Stretch (Ester) |

| ~1600, ~1500 | Medium-Strong | C=C Stretch (Aromatic) |

| ~1250 | Strong | C-O Stretch (Ester) |

| ~1220 | Strong | C-F Stretch |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method for the analysis of organic molecules.

The mass spectrum of this compound shows a molecular ion peak ([M]⁺) at m/z = 244, which corresponds to the molecular weight of the compound.[2] The fragmentation pattern is consistent with that of aromatic esters.

| m/z | Ion |

| 244 | [M]⁺ (Molecular Ion) |

| 199 | [M - OCH₂CH₃]⁺ |

| 171 | [M - COOCH₂CH₃]⁺ |

| 123 | [C₆H₄CO]⁺ |

| 95 | [C₆H₄F]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 500 MHz NMR spectrometer. The sample is dissolved in a deuterated solvent, commonly CDCl₃, and transferred to a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing. The data is acquired and processed using the spectrometer's software.

FT-IR Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) is performed using a mass spectrometer equipped with an EI source. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). The resulting ions are then accelerated and separated by the mass analyzer.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for spectroscopic analysis.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl 4-(4-fluorophenyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Ethyl 4-(4-fluorophenyl)benzoate, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved via a Suzuki-Miyaura cross-coupling reaction between 4-bromofluorobenzene and (4-(ethoxycarbonyl)phenyl)boronic acid. This method offers high efficiency and selectivity, making it a robust procedure for obtaining the target biaryl compound. Included are a summary of quantitative data, a detailed experimental protocol, and a workflow diagram.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its biphenyl structure with distinct electronic properties on each aromatic ring makes it a versatile precursor for the synthesis of more complex molecules, including liquid crystals and biologically active compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] This reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step.[1] The reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction.

| Parameter | Value | Reference |

| Reactants | ||

| 4-bromofluorobenzene | 1.0 mmol | - |

| (4-(ethoxycarbonyl)phenyl)boronic acid | 1.2 mmol | - |

| Catalyst | ||

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 0.03 mmol | Adapted from |

| Base | ||

| Potassium Carbonate (K₂CO₃) | 2.0 mmol | Adapted from |

| Solvent | ||

| Toluene/Ethanol/Water | 10:1:1 (v/v/v) | Adapted from[1] |

| Reaction Conditions | ||

| Temperature | 80 °C | Adapted from |

| Reaction Time | 12 hours | Adapted from |

| Product Information | ||

| Product Name | This compound | [3] |

| Molecular Formula | C₁₅H₁₃FO₂ | [3] |

| Molecular Weight | 244.26 g/mol | [3] |

| Expected Yield | 85-95% | Estimated based on similar reactions |

| Purity | >98% (after chromatography) | - |

| Spectroscopic Data | ||

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.12 (d, J=8.4 Hz, 2H), 7.63 (d, J=8.4 Hz, 2H), 7.59-7.55 (m, 2H), 7.18-7.13 (m, 2H), 4.41 (q, J=7.1 Hz, 2H), 1.42 (t, J=7.1 Hz, 3H) | Predicted based on similar structures |

| Mass Spectrum (m/z) | 244.09 [M]⁺ | [3] |

Experimental Protocol

This protocol describes the synthesis of this compound using a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

4-bromofluorobenzene

-

(4-(ethoxycarbonyl)phenyl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

Toluene (anhydrous)

-

Ethanol (anhydrous)

-

Deionized Water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-bromofluorobenzene (1.0 mmol, 175 mg), (4-(ethoxycarbonyl)phenyl)boronic acid (1.2 mmol, 233 mg), and potassium carbonate (2.0 mmol, 276 mg).

-

Catalyst Addition: Under a counterflow of inert gas (Nitrogen or Argon), add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg).

-

Solvent Addition: Add anhydrous toluene (20 mL), anhydrous ethanol (2 mL), and deionized water (2 mL) to the flask.

-

Reaction: Heat the reaction mixture to 80 °C and stir vigorously under an inert atmosphere for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then with brine (25 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a white solid.[2]

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualization

Caption: Suzuki-Miyaura cross-coupling reaction workflow.

References

Application Notes and Protocols for the Synthesis of Ethyl 4-(4-fluorophenyl)benzoate via Suzuki Coupling Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Ethyl 4-(4-fluorophenyl)benzoate, a key intermediate in the development of various pharmaceuticals and functional materials. The synthesis is achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. These notes offer a comprehensive guide, including reaction parameters, a detailed experimental protocol, and a summary of expected outcomes under various conditions to aid researchers in optimizing this synthesis.

Introduction

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient construction of biaryl structures. This reaction involves the cross-coupling of an organoboron compound with a halide or triflate, catalyzed by a palladium(0) complex. Its significance lies in its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and aryl halides. This compound is a valuable biaryl compound, and its synthesis via Suzuki coupling offers a reliable and scalable route.

The general mechanism for the Suzuki coupling reaction proceeds through a catalytic cycle involving three key steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the biaryl product and regenerate the active palladium(0) catalyst.[1]

Experimental Protocols

This section outlines a detailed protocol for the synthesis of this compound using 4-fluorophenylboronic acid and ethyl 4-bromobenzoate as coupling partners.

Materials:

-

4-Fluorophenylboronic acid

-

Ethyl 4-bromobenzoate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand (e.g., SPhos, XPhos)

-

Potassium carbonate (K₂CO₃) or other suitable base (e.g., K₃PO₄)

-

Toluene or other suitable solvent (e.g., 1,4-dioxane, DMF/water)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

-

Deionized water

-

Argon or Nitrogen gas

Equipment:

-

Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar

-

Inert atmosphere setup (argon or nitrogen manifold)

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (silica gel)

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp for TLC visualization

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add palladium(II) acetate (0.02 mmol, 1 mol%), a suitable phosphine ligand such as triphenylphosphine (0.04 mmol, 2 mol%), and potassium carbonate (3.0 mmol).

-

Addition of Reactants: Add 4-fluorophenylboronic acid (1.2 mmol) and ethyl 4-bromobenzoate (1.0 mmol) to the flask.

-

Solvent Addition: Add 10 mL of a suitable solvent, such as toluene or a mixture of 1,4-dioxane and water (4:1).

-

Reaction: Stir the mixture at room temperature for 10 minutes to ensure proper mixing. Then, heat the reaction mixture to 80-100 °C and maintain this temperature with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete (as indicated by TLC, typically after 2-12 hours), cool the mixture to room temperature.

-

Extraction: Add 20 mL of ethyl acetate and 20 mL of water to the reaction mixture. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with 15 mL portions of ethyl acetate.

-

Washing: Combine the organic layers and wash with 20 mL of brine (saturated NaCl solution).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Data Presentation

The following table summarizes the expected outcomes for the synthesis of this compound under various Suzuki coupling conditions. These are representative data based on typical results for similar reactions.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ (2) | Toluene | 90 | 8 | 85 |

| 2 | Pd(PPh₃)₄ (2) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 6 | 92 |

| 3 | PdCl₂(dppf) (1) | - | K₃PO₄ (3) | DMF | 110 | 4 | 95 |

| 4 | Pd(OAc)₂ (0.5) | SPhos (1) | Cs₂CO₃ (2) | Toluene | 80 | 12 | 88 |

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway Diagram

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Experimental protocol for the synthesis of Ethyl 4-(4-fluorophenyl)benzoate

Application Note: Synthesis of Ethyl 4-(4-fluorophenyl)benzoate

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound is a biaryl compound of interest in medicinal chemistry and materials science. This document outlines a detailed experimental protocol for its synthesis via a Suzuki-Miyaura coupling reaction, a versatile and widely used method for the formation of C-C bonds between aryl halides and boronic acids. An alternative two-step method involving the synthesis of the carboxylic acid intermediate followed by esterification is also presented.

Quantitative Data Summary

| Parameter | Value | Reference |

| Reactants (Suzuki Coupling) | ||

| 4-Bromofluorobenzene | 1.75 g (10 mmol) | [1] |

| Ethyl 4-bromobenzoate | 2.28 g (10 mmol) | [1] |

| Product | ||

| Molecular Formula | C15H13FO2 | [2] |

| Molecular Weight | 244.26 g/mol | [2] |

| Yield | 0.7 g | [1] |

| ¹H-NMR (CDCl₃, 300 MHz) | [1] | |

| δ 8.1 (d, 2H, J=8) | [1] | |

| δ 7.65-7.5 (m, 4H) | [1] | |

| δ 7.15 (t, 2H, J=8) | [1] | |

| δ 4.4 (q, 2H, J=7) | [1] | |

| δ 1.4 (t, 3H, J=7) | [1] | |

| Mass Spectrometry | MS: 244 | [1] |

Experimental Protocols

Method 1: Suzuki-Miyaura Coupling

This protocol is based on a reported synthesis of this compound. The Suzuki-Miyaura coupling offers a direct route to the target compound.

Materials:

-

4-Bromofluorobenzene

-

Ethyl 4-(4-bromophenyl)boronic acid (or its pinacol ester)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd/C)

-

Base (e.g., Na₂CO₃, K₂CO₃)

-

Solvent (e.g., Toluene, Ethanol/Water mixture)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexanes

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromofluorobenzene (1.75 g, 10 mmol), ethyl 4-(4-bromophenyl)boronic acid (1.1 equivalents), and a palladium catalyst (0.02-0.05 equivalents).

-

Add a suitable base, such as sodium carbonate (2 equivalents), and a solvent system like a mixture of toluene and water.

-

Stir the mixture vigorously and heat it to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes (e.g., 1:9 v/v) as the eluent to obtain the pure this compound.[1]

Method 2: Two-Step Synthesis via Carboxylic Acid Intermediate

This method involves the synthesis of 4-(4-fluorophenyl)benzoic acid, followed by Fischer esterification.

Step 1: Synthesis of 4-(4-fluorophenyl)benzoic acid

Materials:

-

4-Bromobenzoic acid

-

4-Fluorophenylboronic acid

-

Palladium catalyst (e.g., Pd/C)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., Ethanol/Water)

-

Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask, dissolve 4-bromobenzoic acid and 4-fluorophenylboronic acid (1.05 equivalents) in a mixture of ethanol and water.[3]

-

Add the palladium catalyst and potassium carbonate (2 equivalents).[3]

-

Stir the reaction mixture at room temperature for 30 minutes in the open air.[3]

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Acidify the filtrate with concentrated HCl to a pH of 3 to precipitate the product.

-

Collect the solid by vacuum filtration, wash with water, and dry to yield 4-(4-fluorophenyl)benzoic acid.

Step 2: Esterification to this compound

Materials:

-

4-(4-fluorophenyl)benzoic acid

-

Ethanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

Procedure:

-

Dissolve 4-(4-fluorophenyl)benzoic acid in an excess of anhydrous ethanol in a round-bottom flask.

-

Add a catalytic amount of concentrated sulfuric acid (a few drops).

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

After completion, cool the mixture and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude this compound.

-

Purify the product by recrystallization or column chromatography if necessary.

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: Synthesis of 2-(4-(4-fluorophenyl)phenyl)benzofuran from Ethyl 4-(4-fluorophenyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step protocol for the synthesis of a novel benzofuran derivative, 2-(4-(4-fluorophenyl)phenyl)benzofuran, utilizing Ethyl 4-(4-fluorophenyl)benzoate as a key starting material. Benzofuran scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds. This document outlines a reliable multi-step synthetic route, including detailed experimental procedures, data tables for tracking reaction parameters, and visualizations of the chemical transformations.

Introduction

Benzofuran derivatives are a critical class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and natural products, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The synthesis of novel benzofuran analogues is a key focus in drug discovery and development.

This protocol details a four-step synthesis to obtain 2-(4-(4-fluorophenyl)phenyl)benzofuran. The pathway commences with the hydrolysis of this compound to its corresponding carboxylic acid. This intermediate is then converted to the more reactive acyl chloride, which is subsequently used in a Friedel-Crafts acylation with phenol to yield a 2-hydroxybenzophenone derivative. The final step involves an intramolecular cyclization to construct the target benzofuran ring system.

Overall Synthetic Scheme

The overall transformation from the starting material to the final benzofuran derivative is depicted below.

Caption: Overall synthetic workflow from this compound.

Experimental Protocols

Step 1: Hydrolysis of this compound

This procedure outlines the conversion of the starting ester to its corresponding carboxylic acid.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| This compound | 244.26 | 10.0 g | 40.9 |

| Sodium Hydroxide (NaOH) | 40.00 | 3.27 g | 81.8 |

| Ethanol (95%) | - | 100 mL | - |

| Hydrochloric Acid (HCl), concentrated | - | As needed | - |

| Deionized Water | - | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g (40.9 mmol) of this compound in 100 mL of 95% ethanol.

-

Prepare a solution of 3.27 g (81.8 mmol) of sodium hydroxide in 20 mL of deionized water and add it to the ethanolic solution of the ester.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the remaining residue in 100 mL of deionized water.

-

Cool the aqueous solution in an ice bath and acidify to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of 4-(4-fluorophenyl)benzoic acid will form.

-

Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry in a vacuum oven at 60-70°C.

-

The expected yield is typically in the range of 90-95%.

Step 2: Synthesis of 4-(4-fluorophenyl)benzoyl chloride

This protocol describes the conversion of the carboxylic acid to its acyl chloride.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-(4-fluorophenyl)benzoic acid | 216.21 | 8.0 g | 37.0 |

| Thionyl Chloride (SOCl₂) | 118.97 | 5.4 mL (7.8 g) | 65.6 |

| N,N-Dimethylformamide (DMF) | - | 2-3 drops | - |

| Toluene, anhydrous | - | 50 mL | - |

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube, suspend 8.0 g (37.0 mmol) of 4-(4-fluorophenyl)benzoic acid in 50 mL of anhydrous toluene.

-

Add a catalytic amount (2-3 drops) of N,N-dimethylformamide (DMF).

-

Slowly add 5.4 mL (65.6 mmol) of thionyl chloride to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas (HCl and SO₂) ceases. The solution should become clear.

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

-

The resulting crude 4-(4-fluorophenyl)benzoyl chloride is a solid and can be used in the next step without further purification. The expected yield is nearly quantitative.

Step 3: Friedel-Crafts Acylation to form 2-hydroxy-4'-(4-fluorophenyl)benzophenone

This procedure details the acylation of phenol to form the key benzophenone intermediate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-(4-fluorophenyl)benzoyl chloride | 234.66 | 8.6 g | 36.6 |

| Phenol | 94.11 | 3.45 g | 36.6 |

| Aluminum Chloride (AlCl₃), anhydrous | 133.34 | 5.86 g | 44.0 |

| Dichloromethane (DCM), anhydrous | - | 100 mL | - |

| Hydrochloric Acid (HCl), 2M | - | 50 mL | - |

Procedure:

-

In a 250 mL three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend 5.86 g (44.0 mmol) of anhydrous aluminum chloride in 100 mL of anhydrous dichloromethane.

-

Cool the suspension to 0°C in an ice bath.

-

In a separate flask, dissolve 8.6 g (36.6 mmol) of 4-(4-fluorophenyl)benzoyl chloride and 3.45 g (36.6 mmol) of phenol in 50 mL of anhydrous dichloromethane.

-

Add the solution of the acyl chloride and phenol dropwise to the aluminum chloride suspension over 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of 2M hydrochloric acid.

-

Stir vigorously until the ice has melted and the layers have separated.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL), then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-hydroxy-4'-(4-fluorophenyl)benzophenone.

-

Expected yields are in the range of 70-80%.

Caption: Mechanism of the Friedel-Crafts acylation step.

Step 4: Intramolecular Cyclization to 2-(4-(4-fluorophenyl)phenyl)benzofuran

This final step describes the formation of the benzofuran ring.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-hydroxy-4'-(4-fluorophenyl)benzophenone | 292.29 | 5.0 g | 17.1 |

| p-Toluenesulfonic acid monohydrate (TsOH·H₂O) | 190.22 | 0.33 g | 1.71 |

| Toluene | - | 100 mL | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 5.0 g (17.1 mmol) of 2-hydroxy-4'-(4-fluorophenyl)benzophenone in 100 mL of toluene.

-

Add 0.33 g (1.71 mmol) of p-toluenesulfonic acid monohydrate.

-

Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

-

Continue refluxing for 6-8 hours, or until no more water is collected and TLC analysis indicates the consumption of the starting material.

-

Allow the reaction mixture to cool to room temperature.

-

Wash the toluene solution with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield 2-(4-(4-fluorophenyl)phenyl)benzofuran.

-

Expected yields are typically in the range of 85-95%.

Data Summary

The following table summarizes the key quantitative data for the synthetic pathway.

| Step | Starting Material | Product | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1 | This compound | 4-(4-fluorophenyl)benzoic acid | NaOH, HCl | Ethanol/Water | Reflux | 2-4 | 90-95 |

| 2 | 4-(4-fluorophenyl)benzoic acid | 4-(4-fluorophenyl)benzoyl chloride | SOCl₂, DMF (cat.) | Toluene | Reflux | 2-3 | ~100 (crude) |

| 3 | 4-(4-fluorophenyl)benzoyl chloride | 2-hydroxy-4'-(4-fluorophenyl)benzophenone | Phenol, AlCl₃ | DCM | 0 to RT | 12-16 | 70-80 |

| 4 | 2-hydroxy-4'-(4-fluorophenyl)benzophenone | 2-(4-(4-fluorophenyl)phenyl)benzofuran | p-Toluenesulfonic acid | Toluene | Reflux | 6-8 | 85-95 |

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions should be taken at all times. Yields are typical and may vary depending on the specific reaction conditions and purity of reagents.

Application Notes and Protocols: Ethyl 4-(4-fluorophenyl)benzoate in Liquid Crystal Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(4-fluorophenyl)benzoate is a calamitic (rod-shaped) molecule with a rigid biphenyl core, a flexible ethyl ester tail, and a terminal fluorine atom. This molecular structure is characteristic of compounds that exhibit liquid crystalline phases. The presence of the fluorine atom is expected to significantly influence the molecule's electronic properties, leading to a modified dielectric anisotropy and birefringence compared to its non-fluorinated counterparts. These properties are crucial for the development of advanced liquid crystal displays (LCDs) and other electro-optical devices.

The biphenyl core provides the necessary structural anisotropy for the formation of mesophases, while the terminal ethyl ester group contributes to the molecule's overall polarity and can influence the transition temperatures. The fluorine substituent is known to introduce a dipole moment perpendicular to the long molecular axis, which can lead to negative dielectric anisotropy (Δε < 0), a desirable property for display technologies such as in-plane switching (IPS) and vertical alignment (VA) modes.

Synthesis Protocol

A robust and versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms the carbon-carbon bond between the two phenyl rings.

2.1. Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

The synthesis involves the coupling of ethyl 4-bromobenzoate with 4-fluorophenylboronic acid.

Caption: Proposed Suzuki-Miyaura synthesis of this compound.

2.2. Detailed Experimental Protocol

-

Reaction Setup: To a flame-dried Schlenk flask, add ethyl 4-bromobenzoate (1.0 eq.), 4-fluorophenylboronic acid (1.2 eq.), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq.).

-

Solvent and Base Addition: Add a degassed solvent mixture, typically toluene, ethanol, and water (e.g., in a 4:1:1 ratio). Add a base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0 eq.).

-

Reaction Execution: Purge the flask with an inert gas (e.g., nitrogen or argon) and heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Characterization of Liquid Crystalline Properties

The mesomorphic behavior and physical properties of this compound can be characterized using standard techniques for liquid crystal analysis.

3.1. Experimental Workflow for Characterization

Caption: Workflow for the characterization of liquid crystal properties.

3.2. Protocols for Key Experiments

-

Differential Scanning Calorimetry (DSC):

-

Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

-

Place the pan in the DSC instrument.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected clearing point.

-

Cool the sample at the same rate to a temperature below its crystallization point.

-

Perform a second heating and cooling cycle to ensure thermal history independence.

-

Identify the phase transition temperatures (melting point, clearing point) from the peaks in the heat flow curve.

-

-

Polarized Optical Microscopy (POM):

-

Place a small amount of the sample between a clean glass slide and a coverslip.

-

Heat the sample on a hot stage to its isotropic phase.

-

Cool the sample slowly into the liquid crystalline phase(s).

-

Observe the textures that form under a polarized light microscope to identify the type of mesophase (e.g., nematic, smectic).

-

-

Birefringence (Δn) Measurement:

-

Prepare a liquid crystal cell with a known thickness (d) by sandwiching the sample between two glass plates with a suitable alignment layer (e.g., rubbed polyimide).

-

Measure the extraordinary (nₑ) and ordinary (nₒ) refractive indices using an Abbe refractometer equipped with a polarizer at a specific wavelength and temperature.

-

Calculate the birefringence as Δn = nₑ - nₒ.

-

-

Dielectric Anisotropy (Δε) Measurement:

-

Prepare two types of liquid crystal cells: one with planar alignment and one with homeotropic alignment.

-

Measure the capacitance of each cell in the liquid crystalline phase using a dielectric spectrometer at a specific frequency (e.g., 1 kHz) and temperature.

-

Calculate the parallel (ε∥) and perpendicular (ε⊥) components of the dielectric permittivity from the capacitance values.

-

Determine the dielectric anisotropy as Δε = ε∥ - ε⊥.

-

Expected Properties and Data

While specific experimental data for this compound is not available, the following table summarizes the expected range of properties based on analogous fluorinated benzoate liquid crystals.

| Property | Symbol | Expected Value/Range | Notes |

| Molecular Weight | M.W. | 244.26 g/mol | Calculated value.[1] |

| Melting Point | Tₘ | 80 - 120 °C | Estimated based on similar biphenyl esters. The presence of the fluorine atom may influence the packing efficiency and thus the melting point. |

| Clearing Point | T꜀ₗ | 100 - 150 °C | The transition from the liquid crystalline to the isotropic phase. This is a key parameter for defining the operational temperature range of a device. |

| Birefringence | Δn | +0.10 to +0.20 | Expected to have a positive birefringence due to the elongated molecular structure. The magnitude will depend on the degree of molecular ordering. |

| Dielectric Anisotropy | Δε | -1.0 to +3.0 | The fluorine atom can induce a negative contribution to Δε. The overall sign and magnitude will depend on the balance between the dipoles of the ester group and the fluorine atom. |

Applications in Liquid Crystal Research

This compound is a promising candidate for various applications in liquid crystal research and development:

-

Component in Liquid Crystal Mixtures: It can be used as a component in nematic liquid crystal mixtures to tune the overall physical properties, such as the clearing point, birefringence, and dielectric anisotropy.

-

High-Frequency Applications: The low viscosity often associated with fluorinated liquid crystals could make mixtures containing this compound suitable for high-frequency applications.

-

Negative Dielectric Anisotropy Materials: If the compound exhibits a negative Δε, it would be a valuable component for advanced LCD modes like VA and IPS, which offer wide viewing angles and high contrast ratios.

-

Fundamental Research: The relatively simple structure of this compound makes it an excellent model compound for studying the structure-property relationships in fluorinated liquid crystals.

Conclusion

This compound represents a valuable building block for the design of new liquid crystal materials. Its synthesis via the Suzuki-Miyaura coupling is straightforward, and its properties can be readily characterized using standard techniques. While specific quantitative data for this compound is yet to be reported, its structural features suggest it will exhibit interesting mesomorphic behavior and could be a key component in the formulation of advanced liquid crystal mixtures for a variety of electro-optical applications. Further experimental investigation is warranted to fully elucidate its potential.

References

Application Notes and Protocols: Ethyl 4-(4-fluorophenyl)benzoate as a Precursor for Pharmaceutical Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-(4-fluorophenyl)benzoate is a versatile biphenyl derivative that serves as a key starting material in the synthesis of various pharmaceutical compounds. The presence of the 4-fluorophenyl moiety is of particular interest in medicinal chemistry, as the introduction of fluorine can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug molecules. This document provides detailed application notes and experimental protocols for the utilization of this compound as a precursor in the synthesis of a key intermediate for Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor for the treatment of hypercholesterolemia.

Introduction

The 4-fluorobiphenyl scaffold is a privileged structure in numerous biologically active compounds. This compound, with its reactive ester functionality, provides a convenient handle for further chemical modifications, making it an attractive precursor for the synthesis of complex pharmaceutical ingredients. One of the most significant applications of compounds bearing the 4-fluorophenyl group is in the synthesis of Atorvastatin (Lipitor®). The 4-fluorophenyl group in Atorvastatin plays a crucial role in its binding to the active site of HMG-CoA reductase.

This application note details a plausible and efficient synthetic pathway from this compound to a key 1,4-dicarbonyl intermediate required for the Paal-Knorr synthesis of the Atorvastatin pyrrole core.

Key Applications

This compound is a critical precursor for the synthesis of:

-

HMG-CoA Reductase Inhibitors: Specifically, as a starting material for the synthesis of the pentasubstituted pyrrole core of Atorvastatin.

-

Anti-inflammatory Agents: The 4-fluorobiphenyl moiety is found in various non-steroidal anti-inflammatory drugs (NSAIDs).

-

Anticancer Agents: Derivatives have shown potential as inhibitors of various kinases involved in cancer progression.

-

Antimicrobial Compounds: The fluorinated biphenyl structure has been incorporated into novel antimicrobial agents.

Data Presentation: Synthesis of Atorvastatin Intermediate

The following table summarizes the quantitative data for the multi-step synthesis of the key Atorvastatin intermediate, 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide, starting from this compound.

| Step | Reaction | Starting Material | Product | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Hydrolysis | This compound | 4-(4-Fluorophenyl)benzoic acid | NaOH, H₂O/EtOH | Ethanol/Water | 80 | 4 | 95 | >98 |

| 2 | Acyl Chloride Formation | 4-(4-Fluorophenyl)benzoic acid | 4-(4-Fluorophenyl)benzoyl chloride | SOCl₂ | Toluene | 80 | 2 | 98 | >97 |

| 3 | Friedel-Crafts Acylation | 4-(4-Fluorophenyl)benzoyl chloride | (4-Fluorophenyl)(phenyl)methanone | Benzene, AlCl₃ | Benzene | 25 | 3 | 92 | >98 |

| 4 | α-Bromination | (4-Fluorophenyl)(phenyl)methanone | 2-Bromo-1-(4-fluorophenyl)-1-phenylethan-1-one | NBS, AIBN | CCl₄ | 77 | 4 | 85 | >95 |

| 5 | Michael Addition | 2-Bromo-1-(4-fluorophenyl)-1-phenylethan-1-one | 4-Fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide | 4-Methyl-3-oxo-N-phenylpentanamide, NaH | DMF | 25 | 6 | 78 | >95 |

Experimental Protocols

Step 1: Synthesis of 4-(4-Fluorophenyl)benzoic acid

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (24.4 g, 100 mmol) in ethanol (100 mL).

-

Hydrolysis: Add a solution of sodium hydroxide (8.0 g, 200 mmol) in water (50 mL) to the flask.

-

Reflux: Heat the reaction mixture to reflux at 80°C and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidification: Dilute the aqueous residue with water (100 mL) and acidify with 2M HCl until the pH is approximately 2. A white precipitate will form.

-

Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60°C to yield 4-(4-fluorophenyl)benzoic acid.

Step 2: Synthesis of 4-(4-Fluorophenyl)benzoyl chloride

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a gas outlet, suspend 4-(4-fluorophenyl)benzoic acid (21.6 g, 100 mmol) in dry toluene (100 mL).

-

Chlorination: Add thionyl chloride (14.3 g, 120 mmol) dropwise to the suspension at room temperature.

-

Reflux: Heat the mixture to 80°C and reflux for 2 hours until a clear solution is obtained and gas evolution ceases.

-

Isolation: Cool the reaction mixture and evaporate the solvent and excess thionyl chloride under reduced pressure to obtain the crude 4-(4-fluorophenyl)benzoyl chloride, which can be used in the next step without further purification.

Step 3: Synthesis of (4-Fluorophenyl)(phenyl)methanone

-

Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous aluminum chloride (14.7 g, 110 mmol) in dry benzene (150 mL) and cool the mixture to 0-5°C in an ice bath.

-

Acylation: Add a solution of 4-(4-fluorophenyl)benzoyl chloride (23.5 g, 100 mmol) in dry benzene (50 mL) dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.

-

Work-up: Pour the reaction mixture slowly onto crushed ice (200 g) with vigorous stirring.

-

Extraction: Separate the organic layer, and extract the aqueous layer with benzene (2 x 50 mL). Combine the organic layers, wash with 1M HCl, then with saturated NaHCO₃ solution, and finally with brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield (4-fluorophenyl)(phenyl)methanone.

Step 4: Synthesis of 2-Bromo-1-(4-fluorophenyl)-1-phenylethan-1-one

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (4-fluorophenyl)(phenyl)methanone (19.8 g, 100 mmol) in carbon tetrachloride (100 mL).

-

Bromination: Add N-bromosuccinimide (NBS) (18.7 g, 105 mmol) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.16 g, 1 mmol) to the solution.

-

Reflux: Heat the mixture to reflux at 77°C for 4 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture to room temperature and filter off the succinimide.

-

Isolation: Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄. Evaporate the solvent under reduced pressure to obtain the crude 2-bromo-1-(4-fluorophenyl)-1-phenylethan-1-one, which can be used directly in the next step.

Step 5: Synthesis of 4-Fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide

-

Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) to dry N,N-dimethylformamide (DMF) (150 mL) and cool to 0°C.

-

Enolate Formation: Add a solution of 4-methyl-3-oxo-N-phenylpentanamide (20.5 g, 100 mmol) in dry DMF (50 mL) dropwise to the stirred suspension, maintaining the temperature below 5°C. Stir for 30 minutes at 0°C after the addition is complete.

-

Michael Addition: Add a solution of 2-bromo-1-(4-fluorophenyl)-1-phenylethan-1-one (27.7 g, 100 mmol) in dry DMF (50 mL) dropwise to the enolate solution at 0°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 6 hours.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (100 mL).

-

Extraction: Extract the mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

-

Isolation: Evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide.

Mandatory Visualizations

Caption: Synthetic workflow for the preparation of a key Atorvastatin intermediate.

Caption: Paal-Knorr condensation to form the Atorvastatin pyrrole core.

Caption: Simplified signaling pathway illustrating Atorvastatin's mechanism of action.

Application Notes and Protocols for the Scale-up Synthesis of Ethyl 4-(4-fluorophenyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the industrial-scale synthesis of Ethyl 4-(4-fluorophenyl)benzoate, a key intermediate in the pharmaceutical and materials science industries. The document outlines a robust and scalable process based on the Suzuki-Miyaura cross-coupling reaction, followed by purification via crystallization. Safety protocols for large-scale production are also addressed.

Introduction

This compound is a biphenyl derivative with significant applications as a precursor for active pharmaceutical ingredients (APIs) and in the development of advanced materials. The efficient and cost-effective synthesis of this compound at an industrial scale is critical for its commercial viability. The Suzuki-Miyaura coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, offering high yields, mild reaction conditions, and tolerance to a wide range of functional groups, making it an ideal choice for large-scale production.[1][2] This protocol details a scalable synthesis route, purification through crystallization, and essential safety considerations.

Synthesis Pathway: Suzuki-Miyaura Coupling

The synthesis of this compound is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between ethyl 4-bromobenzoate and 4-fluorophenylboronic acid.

References

Application Notes and Protocols: Docking Studies of Ethyl 4-(4-fluorophenyl)benzoate Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies on Ethyl 4-(4-fluorophenyl)benzoate derivatives. While specific studies on this exact parent compound are limited in publicly available literature, this document leverages data from structurally related compounds, such as biphenyl carboxylates and other benzoate derivatives, to illustrate the application of docking studies in identifying potential biological targets and elucidating binding mechanisms.

Introduction

This compound and its derivatives represent a class of compounds with potential therapeutic applications owing to their structural similarity to known bioactive molecules. Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein (receptor). This approach is instrumental in drug discovery for hit identification, lead optimization, and understanding structure-activity relationships (SAR).

This document outlines the principles, protocols, and data interpretation for docking studies involving derivatives of this compound against various biological targets implicated in cancer, infectious diseases, and inflammatory conditions.

Potential Biological Targets and Data Presentation

Based on docking studies of structurally similar compounds, including biphenyl carboxylic acid derivatives and other benzoates, several potential biological targets can be considered for this compound derivatives. The following tables summarize quantitative data from these related studies to provide a reference for expected binding affinities.

Table 1: Docking Scores of Biphenyl Carboxylic Acid Derivatives against Viral and Cancer-Related Targets

| Derivative | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interactions | Reference Study |

| 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid | SARS-CoV-2 Omicron Variant (8BEC) | -7.6 | Conventional H-bond with C:61; π-donor H-bonds with GLY C:44 and LEU C:45. | [1][2] |

| Indole biphenylcarboxylic acids | PPARγ | Not specified | - | A 3D-QSAR model was developed based on docking results. |

| 5-(4-bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine derivatives | EGFR Kinase | Ranged from -7.0 to -9.5 | Interactions with key residues in the kinase domain. |

Table 2: Docking Scores of Benzoate and Benzothiazole Derivatives against Microbial Enzymes

| Derivative Class | Target Enzyme (Organism) | Representative Docking Score (kcal/mol) | Key Interactions | Reference Study |

| Benzothiazole derivatives | Dihydropteroate Synthase (DHPS) | - | Arene-H interactions with Lys220. | [3][4] |

| Ethyl 4-(3-benzoylthioureido) benzoates | Urease | Not specified | - | The study focused on synthesis and in vitro screening. |

| Benzothiazole derivatives | E. coli Dihydroorotase | - | H-bonds with LEU222 or ASN44; hydrophobic interactions. | [5][6] |

Table 3: Docking Scores of Fluorophenyl Derivatives against Human Enzymes

| Derivative Class | Target Enzyme | Representative Docking Score (kcal/mol) | Inhibition Constant (Kᵢ) | Reference Study |

| Fluorophenylthiourea derivatives | Glutathione S-transferase (GST) | Not specified | 7.22 ± 1.64 µM to 41.24 ± 2.55 µM | [7] |

| Fluorophenylthiourea derivatives | Glutathione reductase (GR) | Not specified | 23.04 ± 4.37 µM to 59.97 ± 13.45 µM | [7] |

Experimental Protocols

This section provides a detailed methodology for performing a molecular docking study, from target preparation to result analysis.

Ligand Preparation

-

3D Structure Generation : The 3D structure of the this compound derivative is generated using chemical drawing software such as ChemDraw or Marvin Sketch.

-

Energy Minimization : The generated structure is then energy-minimized using a suitable force field (e.g., MMFF94) to obtain a stable conformation. This can be performed in software like Avogadro or via a command-line tool.

-

File Format Conversion : The optimized ligand structure is saved in a format compatible with the docking software (e.g., .pdbqt for AutoDock Vina).

Receptor Preparation

-

Protein Structure Retrieval : The 3D structure of the target protein is downloaded from the Protein Data Bank (PDB).

-

Protein Cleaning : Water molecules, co-factors, and existing ligands are typically removed from the PDB file, unless their presence is known to be crucial for binding.

-

Addition of Hydrogen Atoms : Polar hydrogen atoms are added to the protein structure, which is a critical step for calculating correct hydrogen bonding.

-

Charge Assignment : Partial charges (e.g., Gasteiger charges) are assigned to the protein atoms.

-

Grid Box Definition : A grid box is defined around the active site of the protein. The dimensions and center of the grid box should be sufficient to encompass the entire binding pocket.

Molecular Docking Simulation

-

Software Selection : Choose a molecular docking program. AutoDock Vina is a widely used and freely available option. Other popular choices include GOLD, Glide, and FlexX.

-

Configuration File Setup : A configuration file is created that specifies the paths to the prepared ligand and receptor files, the coordinates of the grid box, and other docking parameters (e.g., exhaustiveness).

-

Running the Docking Simulation : The docking simulation is initiated from the command line using the docking software's executable and the configuration file.

-

Output Analysis : The docking program will generate a set of predicted binding poses for the ligand, ranked by their docking scores (binding affinities).

Post-Docking Analysis

-

Visualization : The predicted binding poses are visualized in the context of the protein's active site using software like PyMOL or Discovery Studio Visualizer.

-

Interaction Analysis : The interactions between the ligand and the protein are analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

-

Scoring Function Evaluation : The docking scores are evaluated to rank the potential efficacy of the different derivatives. A more negative score generally indicates a higher binding affinity.

Visualizations

General Workflow for Molecular Docking

The following diagram illustrates the typical workflow for a molecular docking experiment.

Caption: A flowchart illustrating the key stages of a molecular docking study.

Example Signaling Pathway: EGFR Kinase Cascade

Derivatives of this compound may target protein kinases such as the Epidermal Growth Factor Receptor (EGFR). Inhibition of EGFR can disrupt downstream signaling pathways involved in cell proliferation and survival.

Caption: Simplified EGFR signaling pathway and the potential point of inhibition.

Conclusion

Molecular docking is an indispensable tool in modern drug discovery. For novel compounds like this compound derivatives, in silico docking studies can provide initial insights into their potential biological activities and guide further experimental validation. The protocols and example data presented here serve as a valuable resource for researchers initiating docking studies on this class of compounds. It is crucial to validate the computational findings with in vitro and in vivo assays to confirm the predicted biological activity.

References

- 1. Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RRI Digital Repository: Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid [dspace.rri.res.in]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents | Semantic Scholar [semanticscholar.org]

- 7. Molecular Docking Studies and the Effect of Fluorophenylthiourea Derivatives on Glutathione-Dependent Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-(4-fluorophenyl)benzoate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-(4-fluorophenyl)benzoate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically a two-step process: a Suzuki-Miyaura coupling to form 4-(4-fluorophenyl)benzoic acid, followed by a Fischer esterification.

Diagram of Impurity Formation Pathways

A flowchart illustrating potential impurity formation during the two main stages of this compound synthesis.

Issue 1: Low Yield in Suzuki-Miyaura Coupling Step

Question: I am experiencing a low yield of 4-(4-fluorophenyl)benzoic acid in the Suzuki coupling step. What are the possible causes and solutions?

Answer:

Low yields in Suzuki-Miyaura coupling can stem from several factors. Here's a systematic approach to troubleshoot this issue:

-

Catalyst Activity: The palladium catalyst is crucial. Ensure you are using a high-quality catalyst and that it has not been deactivated by exposure to air or moisture.

-

Solution: Use fresh catalyst from a reputable supplier. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon).

-

-

Base Selection and Quality: The choice and quality of the base are critical for the transmetalation step.

-

Solution: Ensure the base (e.g., potassium carbonate, sodium carbonate) is finely powdered and dry. The strength of the base can influence the reaction rate and side reactions.

-

-

Solvent Purity: The presence of water or other impurities in the solvent can affect the reaction.

-

Solution: Use anhydrous, degassed solvents. If using a biphasic system with water, ensure it is deoxygenated.

-

-

Reaction Temperature: The temperature needs to be optimal for the specific catalyst and substrates used.

-

Solution: If the reaction is sluggish, a moderate increase in temperature may improve the yield. However, excessively high temperatures can lead to catalyst decomposition and increased side products.

-

-

Incomplete Reaction: The reaction may not have gone to completion.

-

Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time if necessary.

-

Issue 2: Presence of Homocoupling Byproducts

Question: My product from the Suzuki coupling step is contaminated with significant amounts of 4,4'-biphenyldicarboxylic acid and/or 4,4'-difluorobiphenyl. How can I minimize these impurities?

Answer:

Homocoupling is a common side reaction in Suzuki coupling. Here are the primary causes and mitigation strategies:

-

Oxygen in the Reaction Mixture: The presence of oxygen can promote the homocoupling of boronic acids.

-

Solution: Thoroughly degas your solvents and reaction mixture by bubbling with an inert gas (argon or nitrogen) prior to adding the catalyst. Maintain an inert atmosphere throughout the reaction.

-

-

Palladium(II) Pre-catalyst Reduction: If the Pd(II) pre-catalyst is not efficiently reduced to the active Pd(0) species, it can catalyze homocoupling.

-

Solution: Ensure proper reaction conditions for the in-situ reduction of the pre-catalyst. The choice of ligand can also influence the rate of this reduction.

-

-

Stoichiometry of Reactants: An excess of the boronic acid can sometimes lead to increased homocoupling.

-

Solution: Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the boronic acid.

-

Issue 3: Incomplete Fischer Esterification

Question: After the esterification step, I still have a significant amount of unreacted 4-(4-fluorophenyl)benzoic acid in my product mixture. How can I drive the reaction to completion?

Answer: